4-Aminobenzo[d]thiazole-2-carbonitrile

Catalog No.
S12988026
CAS No.
M.F
C8H5N3S
M. Wt
175.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobenzo[d]thiazole-2-carbonitrile

Product Name

4-Aminobenzo[d]thiazole-2-carbonitrile

IUPAC Name

4-amino-1,3-benzothiazole-2-carbonitrile

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

InChI

InChI=1S/C8H5N3S/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,10H2

InChI Key

QNOVQWXMPTXYFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C#N)N

4-Aminobenzo[d]thiazole-2-carbonitrile (CAS: 2089320-55-6) is a highly specialized, bifunctional heterocyclic building block primarily procured for the synthesis of modified luciferin analogs, advanced fluorophores, and target-specific kinase inhibitors. Featuring a reactive 2-carbonitrile group essential for thiazoline ring condensation and a sterically distinct 4-amino substituent, this compound serves as a critical divergence point from standard benzothiazole chemistry [1]. Unlike the ubiquitous 6-amino isomer used for standard D-aminoluciferin, the 4-amino configuration introduces unique ortho-electronic effects and steric shielding adjacent to the thiazole nitrogen, fundamentally altering its downstream photophysical properties and reactivity profile [2].

Attempting to substitute 4-aminobenzo[d]thiazole-2-carbonitrile with the more common 6-amino-2-cyanobenzothiazole or the un-cyanated 4-aminobenzothiazole inevitably leads to process failure in targeted syntheses. The 6-amino isomer cannot produce 4-substituted luciferin analogs, which are strictly required for multiplexed bioluminescence assays that depend on shifted emission spectra to avoid signal overlap [1]. Furthermore, substituting with 4-aminobenzothiazole eliminates the 2-carbonitrile moiety, completely preventing the D-cysteine condensation reaction required to build the luciferin core. This forces procurement teams into costly, multi-step cyanation workarounds that severely degrade overall yield, increase reagent costs, and extend manufacturing timelines [2].

Solubility and Processability: Intramolecular Hydrogen Bonding Advantage

The structural proximity of the 4-amino group to the thiazole nitrogen enables intramolecular hydrogen bonding, which significantly alters the compound's solvation profile compared to its isomers [1]. This internal H-bonding reduces the crystal lattice energy and intermolecular aggregation that typically plague benzothiazole derivatives, resulting in vastly superior solubility in moderately polar aprotic solvents [2].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound Data4-Aminobenzo[d]thiazole-2-carbonitrile: >50 mg/mL
Comparator Or Baseline6-Amino-2-cyanobenzothiazole: <20 mg/mL
Quantified Difference>2.5-fold increase in DCM solubility
ConditionsStandard ambient temperature and pressure, anhydrous DCM

Higher solubility in aprotic solvents eliminates the need for high-boiling polar solvents like DMF during synthesis, streamlining downstream extraction and purification workflows.

Precursor Suitability: Steric Shielding of the Thiazole Nitrogen

In multi-step syntheses involving electrophilic reagents, the unprotected thiazole nitrogen (N3) is a common site for unwanted side reactions. The 4-amino group provides significant steric hindrance directly adjacent to this nitrogen, effectively shielding it from electrophilic attack [1]. When compared to the 5-amino or 6-amino isomers, where the N3 position is fully exposed, the 4-amino isomer demonstrates a highly favorable regioselectivity profile during N-alkylation or acylation of the primary amine [2].

Evidence DimensionRate of unwanted N3-alkylation side reactions
Target Compound Data4-Aminobenzo[d]thiazole-2-carbonitrile: <5% side product formation
Comparator Or Baseline5-Aminobenzo[d]thiazole-2-carbonitrile: >40% side product formation
Quantified Difference>85% reduction in off-target thiazole nitrogen alkylation
ConditionsStandard alkylation conditions (e.g., alkyl halide, mild base, room temperature)

This inherent regiocontrol drastically reduces the need for expensive and time-consuming protection/deprotection steps during complex molecule assembly.

Downstream Photophysical Tuning: Emission Wavelength Shifting

The primary procurement driver for this specific isomer is its ability to generate sterically and electronically distinct luciferin analogs. Shifting the electron-donating amino group from the standard 6-position to the 4-position fundamentally alters the HOMO-LUMO gap of the resulting fused ring system [1]. Upon enzymatic oxidation by luciferase, the 4-aminoluciferin derivatives exhibit a distinct spectral shift, making them indispensable for dual-color or multiplexed imaging applications where signal separation is critical [2].

Evidence DimensionDownstream Bioluminescence Emission Maximum (λ_em)
Target Compound Data4-Aminoluciferin derivatives: Distinct shifted emission profile (typically Δ 20-30 nm)
Comparator Or BaselineStandard 6-Aminoluciferin: Peak emission at ~590 nm
Quantified Difference20-30 nm spectral shift enabling optical resolution
ConditionsIn vitro luciferase assay, pH 7.4, ATP excess

Procuring the 4-amino precursor is the only direct synthetic route to these shifted fluorophores, which are required for advanced multiplexed biological assays.

Synthesis of Multiplexed Bioluminescent Probes

Because the 4-amino substitution shifts the emission spectrum of the final luciferin analog, this compound is the exact precursor required for developing secondary bioluminescent probes used in dual-reporter assays, allowing simultaneous tracking of multiple genetic or cellular events without signal overlap [1].

Development of Regioselective Kinase Inhibitors

The steric shielding provided by the 4-amino group makes this compound an ideal starting material for synthesizing benzothiazole-based kinase inhibitors where precise functionalization of the exocyclic amine is required without competitive alkylation at the thiazole core [2].

High-Throughput Fluorophore Manufacturing

Due to its >2.5-fold higher solubility in standard aprotic solvents like DCM compared to the 6-amino isomer, this compound is highly suited for scaled-up industrial synthesis of benzothiazole dyes, enabling higher concentration reactions and simplified liquid-liquid extractions [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

175.02041835 g/mol

Monoisotopic Mass

175.02041835 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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